- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)
벤즈알데하이드, 3-메톡시-2-(2-프로페닐)-는 향기 성분 및 화학 합성의 중요한 중간체로 사용되는 유기 화합물입니다. 이 화합물은 메톡시기(-OCH₃)와 알릴기(-CH₂CH=CH₂)가 결합된 벤젠 고리 구조를 가지며, 특유의 아로마 특성과 반응성을 나타냅니다. 주로 향료, 의약품 및 고부가가치 화학물질의 전구체로 활용되며, 선택적 반응이 가능한 기능기로 인해 정밀 합성에 유용합니다. 높은 순도와 안정성을 바탕으로 실험실 및 산업적 용도에서 신뢰성 있는 성능을 제공합니다.
94956-98-6 structure
Product Name:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
CAS 번호:94956-98-6
MF:C11H12O2
메가와트:176.211783409119
CID:735149
Update Time:2025-11-02
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- 인치: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- InChIKey: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- 미소: O=CC1C(CC=C)=C(OC)C=CC=1
계산된 속성
- 정밀분자량: 176.08400
실험적 성질
- 밀도: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: 269.6±25.0 ºC (760 Torr),
- 플래시 포인트: 112.6±16.7 ºC,
- 용해도: 극미용성(0.25g/l)(25ºC),
- PSA: 26.30000
- LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
| A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
| A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
| Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$58.0 | 2025-04-14 | |
| Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$98.0 | 2025-04-14 | |
| Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$263.0 | 2025-04-14 | |
| abcr | AB618695-250mg |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 250mg |
€196.70 | 2025-04-14 | ||
| abcr | AB618695-1g |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 1g |
€420.20 | 2025-04-14 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
참조
- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
참조
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750
합성 방법 4
반응 조건
참조
- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride
참조
- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3
합성 방법 6
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
참조
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
참조
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614
합성 방법 8
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
참조
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902
합성 방법 9
반응 조건
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
참조
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
참조
- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
참조
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate
참조
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- 3-Hydroxybenzaldehyde
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
주문 번호:A1241185
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:37
가격 ($):215
Email:sales@amadischem.com
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 관련 문헌
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) 관련 제품
- 16273-13-5(Phenol,6-methoxy-3-methyl-2-(2-propen-1-yl)-)
- 834867-27-5(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-)
- 81418-45-3(Ethanone, 1-[1,4-dimethoxy-3-(2-propenyl)-2-naphthalenyl]-)
- 834867-31-1(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(1-methyl-2-propen-1-yl)-)
- 85313-89-9(9,10-Anthracenedione, 1,8-dimethoxy-2-(2-propenyl)-)
- 79950-14-4(2-Allyl-3-hydroxybenzaldehyde)
- 374073-49-1(Benzaldehyde,3-ethoxy-4-methoxy-2-(2-propen-1-yl)-)
- 67483-48-1(3-Allyl-4-methoxybenzaldehyde)
- 79950-42-8(3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)
- 85313-88-8(9,10-Anthracenedione, 1-hydroxy-8-methoxy-2-(2-propenyl)-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
순결:99%
재다:1g
가격 ($):215